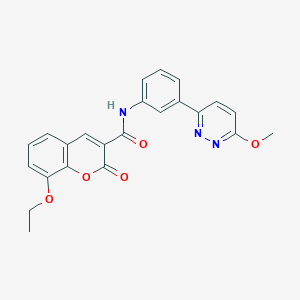

8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5/c1-3-30-19-9-5-7-15-13-17(23(28)31-21(15)19)22(27)24-16-8-4-6-14(12-16)18-10-11-20(29-2)26-25-18/h4-13H,3H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGDIWYWCUVFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethoxy Group: Ethylation of the chromene core using ethyl iodide or ethyl bromide in the presence of a base.

Attachment of the Pyridazinyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a pyridazinyl halide and a suitable catalyst.

Formation of the Amide Linkage: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the carbonyl group in the chromene core could yield the corresponding alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

“8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a chromene core can interact with various enzymes or receptors, modulating their activity. The pyridazinyl group may enhance binding affinity or selectivity for certain targets, while the amide linkage could influence the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Analog: TAK-385

Chemical Name: 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea Key Features:

- Core Structure: Thieno-pyrimidine-dione (vs. coumarin in the target compound).

- Shared Substituent : 6-Methoxypyridazin-3-yl group, critical for receptor binding.

- Pharmacology : Potent GnRH receptor antagonist with superior in vivo activity and reduced cytochrome P450 (CYP) inhibition compared to analogs like sufugolix .

Comparison :

Insights :

- TAK-385’s thieno-pyrimidine core may enhance metabolic stability compared to the coumarin scaffold, which is prone to oxidation .

Chromene-Based Analog: 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide

Key Features :

Comparison :

Insights :

- The 8-ethoxy group in the target compound may enhance lipophilicity and membrane permeability compared to the 6-chloro substituent.

- The peptidomimetic side chain in the analog suggests a design strategy for enzyme inhibition, whereas the pyridazinyl group in the target compound may prioritize receptor antagonism.

Biological Activity

The compound 8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a member of the chromene class of compounds, which are known for their diverse biological activities. This article reviews its biological activity based on available literature, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 300.31 g/mol. The structure features a chromene backbone, which is substituted with an ethoxy group and a pyridazine moiety, contributing to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antioxidant activity. Studies using DPPH and ABTS assays indicated that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related conditions .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, alongside improved survival rates. Histological examinations revealed decreased mitotic figures and increased apoptosis in tumor tissues treated with the compound .

Q & A

Q. What are the standard synthetic routes for 8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The compound’s synthesis typically involves multi-step coupling reactions. A common approach is:

Core scaffold formation : Ethoxylation of 7-hydroxycoumarin derivatives using ethyl bromide/K₂CO₃ in DMF under reflux .

Carboxamide coupling : Reacting the ethoxycoumarin-3-carboxylic acid intermediate with 3-(6-methoxypyridazin-3-yl)aniline via EDCI/HOBt-mediated amidation in anhydrous DCM .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Optimization strategies :

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at δ 1.4 ppm for CH₃, δ 4.2 ppm for OCH₂) .

- X-ray crystallography : Resolves π-stacking interactions between coumarin and pyridazinyl rings (e.g., C=O···π distances of 3.2–3.5 Å) .

- HPLC-MS : Verifies molecular weight ([M+H]⁺ expected: 447.4 Da) and purity (>98%) .

Data interpretation tip : Cross-validate NMR shifts with DFT calculations to resolve ambiguities in aromatic proton assignments .

Q. How can solubility and stability be assessed for in vitro assays?

- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media. Centrifugation (14,000 rpm, 10 min) removes precipitates .

- Stability testing :

- pH stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC .

- Plasma stability : 1 µM compound in human plasma (37°C, 4h); quantify remaining compound using LC-MS/MS .

Advanced Research Questions

Q. How can computational methods guide SAR studies for this compound?

- Molecular docking : Target kinases (e.g., CDK2) using AutoDock Vina to predict binding modes. The ethoxy group shows hydrophobic interactions with Val18 and Lys33 .

- MD simulations : Analyze stability of the coumarin-pyridazinyl hinge region (RMSD < 2.0 Å over 100 ns) .

- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with IC₅₀ values in cytotoxicity assays .

Q. How to resolve contradictions in bioactivity data across cell lines?

Case example : Conflicting IC₅₀ values (e.g., 2 µM in MCF-7 vs. 15 µM in HeLa).

- Hypothesis testing :

- Cellular uptake : Measure intracellular concentrations via LC-MS (e.g., efflux pump activity in HeLa) .

- Target expression : Validate protein target levels (e.g., EGFR, HER2) via Western blot .

- Metabolic stability : Compare compound half-life in MCF-7 vs. HeLA lysates .

Mitigation : Use isogenic cell lines or CRISPR-edited models to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.